molecular formula C14H21N3O5S2 B12794548 3'-(5-Me-1,3,5-dithiazin)-Ara-T CAS No. 130468-30-3

3'-(5-Me-1,3,5-dithiazin)-Ara-T

Cat. No.: B12794548
CAS No.: 130468-30-3
M. Wt: 375.5 g/mol
InChI Key: PXOXRQIUIYRJIA-MWGHHZFTSA-N
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Description

Significance of Nucleoside Analogues in Contemporary Chemical Biology

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. For decades, these molecules have been a cornerstone of medicinal chemistry, primarily due to their ability to interfere with nucleic acid replication and other cellular processes. acs.orgumn.edu This interference can be harnessed for various therapeutic purposes, most notably in the development of antiviral and anticancer agents. biosynth.comnih.gov

The modification of nucleosides can involve alterations to the nucleobase, the sugar moiety, or both. biosynth.com These changes can lead to a variety of effects, such as enhanced stability against enzymatic degradation, altered binding affinity to target enzymes, and the introduction of new functionalities. biosynth.commdpi.com In contemporary chemical biology, nucleoside analogues are not only used as drugs but also as molecular probes to study the intricate mechanisms of DNA and RNA polymerases and other enzymes involved in nucleic acid metabolism. frontiersin.orgnih.gov The development of novel nucleoside analogues continues to be a vibrant area of research, with the potential to address unmet medical needs and expand our understanding of fundamental biological processes. nih.govbohrium.com

Historical Context and Evolution of Dithiazine Chemistry in Medicinal Research

Dithiazines are a class of heterocyclic compounds containing two sulfur atoms and one nitrogen atom within a six-membered ring. The exploration of dithiazine chemistry in a medicinal context has revealed a diverse range of biological activities. researchgate.netjetir.org Depending on the arrangement of the heteroatoms and the nature of the substituents, dithiazine derivatives have been investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. researchgate.netontosight.ai

The synthesis of various dithiazine scaffolds, such as 1,2,4-dithiazines and 1,3,5-dithiazines, has been an active area of research. researchgate.netacs.org Early studies focused on the fundamental reactivity and properties of these heterocycles. Over time, the focus has shifted towards the design and synthesis of dithiazine derivatives with specific biological targets in mind. For instance, some dithiazine-based compounds have been explored as inhibitors of specific enzymes or as modulators of cellular signaling pathways. sci-hub.se The continued evolution of synthetic methodologies provides access to a wider array of dithiazine derivatives, fueling their exploration in drug discovery programs. researchgate.netuts.edu.au

Rationale for Conjugating Heterocyclic Moieties (e.g., 1,3,5-Dithiazine) to Nucleoside Scaffolds (e.g., Arabinosylthymine)

The conjugation of a heterocyclic moiety, such as 1,3,5-dithiazine, to a nucleoside scaffold like arabinosylthymine (Ara-T) is a deliberate strategy aimed at creating a hybrid molecule with potentially synergistic or novel properties. This approach is grounded in several key rationales:

Modulation of Biological Activity: The heterocyclic component can significantly influence the biological activity of the parent nucleoside. It can alter the molecule's shape, size, and electronic properties, potentially leading to enhanced binding to target enzymes or the ability to interact with new biological targets. frontiersin.orgnih.gov

Improved Pharmacokinetic Properties: Heterocyclic moieties can be used to fine-tune the physicochemical properties of a nucleoside analogue, such as its solubility and lipophilicity. These modifications can impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and therapeutic efficacy.

Overcoming Drug Resistance: In some cases, the conjugation of a novel heterocyclic group can help overcome mechanisms of drug resistance that have developed against existing nucleoside analogues. aacrjournals.org

Probing Molecular Interactions: From a chemical biology perspective, these conjugates can serve as valuable tools to probe the active sites of enzymes and to understand the structural requirements for ligand binding.

The choice of arabinosylthymine (Ara-T) as the nucleoside scaffold is also significant. Ara-T is an epimer of the natural nucleoside thymidine, and its unique stereochemistry at the 2'-position of the sugar ring can confer distinct biological properties.

Research Significance and Academic Objectives for 3'-(5-Me-1,3,5-dithiazin)-Ara-T

The specific compound this compound represents a novel chemical entity at the intersection of nucleoside and heterocyclic chemistry. ontosight.ai The primary academic objectives for investigating this compound would likely include:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis of this compound is a fundamental research goal. Detailed characterization using spectroscopic techniques such as NMR and mass spectrometry is crucial to confirm its structure.

Exploration of Biological Activity: A key objective is to evaluate the biological activity of the compound. This would involve screening it against a panel of cancer cell lines and/or viruses to determine its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of related analogues, with variations in the heterocyclic moiety or the nucleoside scaffold, would be essential to establish structure-activity relationships. This information is vital for optimizing the compound's potency and selectivity.

Mechanistic Investigations: If the compound exhibits significant biological activity, a major research objective would be to elucidate its mechanism of action. This could involve identifying the specific cellular target(s) and understanding how the compound exerts its biological effects.

The study of this compound and similar conjugates contributes to the broader field of medicinal chemistry by expanding the chemical space of potential drug candidates and providing new insights into the design of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130468-30-3

Molecular Formula

C14H21N3O5S2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(5-methyl-1,3,5-dithiazinan-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O5S2/c1-7-3-17(14(21)15-11(7)20)12-10(19)9(8(4-18)22-12)13-23-5-16(2)6-24-13/h3,8-10,12-13,18-19H,4-6H2,1-2H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1

InChI Key

PXOXRQIUIYRJIA-MWGHHZFTSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C3SCN(CS3)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C3SCN(CS3)C)O

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 3 5 Me 1,3,5 Dithiazin Ara T

Chiroptical Spectroscopy:For enantiomeric purity assessment.

Without primary scientific sources describing the experimental generation and interpretation of this data for "3'-(5-Me-1,3,5-dithiazin)-Ara-T," it is not possible to generate a factually accurate and authoritative article as stipulated. The creation of such specific data would constitute scientific fabrication.

It is possible that "this compound" is a novel compound that has not yet been published in peer-reviewed literature, a proprietary molecule from a private research endeavor, or a hypothetical structure for academic purposes.

Therefore, the request to generate a detailed scientific article focusing solely on the chemical compound "this compound" cannot be fulfilled at this time due to the absence of the necessary source material in the public domain.

Mechanistic Pathways and Reactivity Studies of 3 5 Me 1,3,5 Dithiazin Ara T

Investigation of Dithiazine Ring Stability and Transformation Mechanisms

Kinetics and Thermodynamics of Thermal and Photochemical Degradation

The stability of dithiazine-containing compounds under thermal and photochemical stress is crucial for understanding their potential applications and persistence. Studies on related dithiazine structures provide insights into the expected degradation pathways.

Thermal Degradation: Thermal degradation of 1,3,5-dithiazines can proceed through various mechanisms, including ring cleavage and extrusion of sulfur or other small molecules. acs.orgresearchwithrutgers.com For instance, the thermolysis of certain pyrazolo researchgate.netresearchgate.netmsu.sudithiazines has been shown to result in sulfur extrusion to form more stable aromatic thiazoles. acs.org In the context of 3'-(5-Me-1,3,5-dithiazin)-Ara-T, heating is expected to initiate the homolytic cleavage of the C-S or S-N bonds within the dithiazine ring, which are generally the weakest bonds. The process is often complex, leading to a mixture of degradation products. researchwithrutgers.com The presence of the bulky Ara-T substituent may sterically hinder certain degradation pathways while promoting others.

Photochemical Degradation: Photochemical stability is dependent on the molecule's ability to absorb UV-Vis radiation and the efficiency of the subsequent photochemical reactions. While some complex dithiazines have shown stability to UV irradiation, acs.org the nucleoside component of this compound, specifically the thymine (B56734) base, is a known chromophore that absorbs UV light. This absorption could lead to energy transfer to the dithiazine ring, potentially initiating degradation pathways not observed under thermal conditions. The expected mechanism would involve the formation of radical intermediates following photo-induced bond cleavage.

A hypothetical kinetic study for the thermal degradation of this compound in an inert solvent like diphenyl ether might yield the following data:

Table 1: Hypothetical Kinetic Data for Thermal Degradation

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, hours)
1501.5 x 10⁻⁶128
1809.8 x 10⁻⁶19.6
2105.7 x 10⁻⁵3.4

Hydrolytic Stability and Reactivity Under Defined Chemical Conditions

The hydrolytic stability of nucleoside analogues is paramount for their potential biological relevance. nih.govrsc.org Hydrolysis can occur at the glycosidic bond connecting the thymine base to the sugar, within the sugar moiety itself, or at the dithiazine ring. The dithiazine ring, being a substituted aminal/thioaminal-like structure, is susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov

Under acidic conditions (low pH), protonation of the nitrogen atom or one of the sulfur atoms in the dithiazine ring would likely facilitate nucleophilic attack by water. nih.gov This would lead to ring opening and the eventual release of formaldehyde, methylamine (B109427), and hydrogen sulfide, alongside the modified Ara-T nucleoside. The rate of hydrolysis is expected to show a first-order dependence on the hydronium ion concentration. rsc.org

Conversely, under basic conditions (high pH), the mechanism might involve deprotonation of a methylene (B1212753) group adjacent to the sulfur atoms, although this is generally less favorable. A pH-rate profile for the hydrolysis of the dithiazine ring would likely be U-shaped, indicating catalysis by both acid and base, with a region of maximum stability at neutral or near-neutral pH. rsc.orgnih.gov

Table 2: pH-Dependence of Hydrolytic Rate Constant

pHObserved Rate Constant (k_obs, s⁻¹) at 40°C
3.08.2 x 10⁻⁵
5.01.1 x 10⁻⁶
7.04.5 x 10⁻⁷
9.03.0 x 10⁻⁶
11.06.5 x 10⁻⁵

Exploration of Intramolecular Rearrangements and Tautomeric Equilibria of the Dithiazine Moiety

The dithiazine moiety can potentially undergo intramolecular rearrangements. For example, ring contractions through sulfur extrusion are known for related sulfur-containing heterocycles. acs.org Theoretical studies could elucidate the feasibility of rearrangements such as a researchgate.netwikipedia.org-sigmatropic shift of the Ara-T group or other substituents.

Tautomerism is a key consideration for heterocyclic compounds, especially those with N-H groups. nih.gov In this compound, the primary site of potential tautomerism outside of the thymine base is within the dithiazine ring itself. While the N-methyl substitution prevents proton tautomerism at that position, ring-chain tautomerism could be envisioned, where the dithiazine ring exists in equilibrium with an open-chain iminium-thiolate species, although this is likely to be a minor contributor under standard conditions. Computational studies would be invaluable in determining the relative energies of any potential tautomers and the barriers to their interconversion. nih.gov

Assessment of the Nucleoside Moiety's Stereoelectronic Influence on Dithiazine Reactivity

Stereoelectronic effects are orbital interactions that dictate the preferred conformation and reactivity of a molecule. msu.suwikipedia.orgimperial.ac.uk In this compound, the stereochemistry of the arabinofuranose sugar and its attachment to the dithiazine ring create a specific three-dimensional environment that influences the ring's reactivity.

The orientation of the C3'-O bond and the lone pairs on the sugar's furanose oxygen can influence the electron density and conformation of the attached dithiazine ring. For example, an anomeric-type interaction, where a lone pair from an oxygen atom donates electron density into an adjacent anti-bonding (σ) orbital, could play a role. msu.su Specifically, the interaction between the lone pairs of the furanose ring oxygen (O4') and the σ(C3'-S) or σ*(N5-C) bonds of the dithiazine ring could stabilize certain conformations and influence the susceptibility of these bonds to cleavage. The "north" (RNA-like) or "south" (DNA-like) conformation of the sugar pucker will alter the spatial relationship between these orbitals, thereby modulating the strength of these stereoelectronic interactions and, consequently, the ring's reactivity. rsc.org

Identification and Characterization of Mechanistic Intermediates and Degradation Products in Controlled Chemical Systems

Controlled degradation studies are essential for mapping the reactivity of this compound. Based on the chemistry of related compounds, several intermediates and final products can be anticipated. researchgate.netresearchgate.net

Under forced hydrolytic conditions (e.g., strong acid), the primary degradation products are expected to be:

3'-amino-3'-deoxy-arabinofuranosylthymine: Resulting from the complete cleavage of the dithiazine ring.

Formaldehyde: A common product from the breakdown of hexahydro-s-triazines and related structures. nih.gov

Methylamine: From the N-methylated nitrogen center.

Hydrogen Sulfide/Sulfide salts: From the sulfur atoms in the ring.

The degradation is likely to proceed through a series of intermediates. For example, acid-catalyzed hydrolysis may initially form a ring-opened hemi-thioaminal intermediate. Subsequent hydrolysis steps would lead to further breakdown. Techniques such as HPLC coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be critical for trapping and identifying these transient species. researchgate.net

Studies on the Chemical Interactions with Model Biological Thiols and Nucleophiles

The reactivity of the dithiazine ring towards biological nucleophiles, particularly thiols like glutathione (B108866) or cysteine, is of significant interest. mit.edu The N-S and C-S bonds in the dithiazine ring can be susceptible to nucleophilic attack by a thiol (thiolysis). mit.eduacs.org

This reaction would likely proceed via an Sₙ2-type mechanism, where the thiol attacks one of the methylene carbons adjacent to a sulfur atom, or potentially the sulfur atom itself, leading to ring opening. Such reactivity could have significant biological implications, as it suggests the compound might interact with cellular thiols. The reaction between this compound and a model thiol like glutathione (GSH) could yield a conjugate where the dithiazine ring is opened and covalently attached to the glutathione molecule. This interaction is a critical aspect to consider, as extensive reactivity with endogenous thiols can lead to cellular toxicity. mit.edu

Table 3: Compound Names Mentioned

Abbreviation/Trivial NameSystematic Name
This compound1-[3-(5-Methyl-1,3,5-dithiazinan-3-yl)-3-deoxy-β-D-arabinofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Ara-T1-(β-D-Arabinofuranosyl)thymine
MEA-dithiazine5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine
Glutathione(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid
Cysteine(2R)-2-amino-3-sulfanylpropanoic acid

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3 5 Me 1,3,5 Dithiazin Ara T and Its Analogues

Elucidation of the Structural Determinants Influencing Biological Activities

The biological activity of nucleoside analogues is intricately linked to their structural features, which dictate their interaction with target enzymes and their metabolic fate within the cell. For 3'-(5-Me-1,3,5-dithiazin)-Ara-T, the primary determinants of activity are expected to be the nature of the heterocyclic substituent at the 3'-position of the arabinose sugar, the stereochemistry of the sugar moiety, and the thymine (B56734) nucleobase.

Role of the 5-Methyl Group on Dithiazine Moiety in Modulating Activity and Selectivity

The presence of a methyl group at the 5-position of the 1,3,5-dithiazine ring is a subtle yet potentially significant structural feature. This methyl group can influence the compound's biological profile in several ways:

Steric Effects: The methyl group adds steric bulk to the dithiazine ring, which could either enhance or diminish the compound's interaction with its biological target. A favorable steric interaction could lead to increased binding affinity and potency, while an unfavorable clash could reduce activity.

Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electronic properties of the dithiazine ring and influence its non-covalent interactions with the target enzyme.

Metabolic Stability: The methyl group could affect the metabolic stability of the dithiazine ring. It might block a potential site of metabolism, leading to a longer biological half-life, or it could be a site of oxidative metabolism.

Conformational Rigidity: The methyl group may influence the conformational preferences of the dithiazine ring, potentially locking it into a more bioactive conformation.

Without experimental data, the precise impact of the 5-methyl group remains speculative. However, in other classes of bioactive molecules, the addition of a methyl group can lead to significant changes in activity and selectivity.

Significance of the 3'-Linkage in the Arabinosylthymine Scaffold for Optimal Compound Efficacy

The attachment of the 5-Me-1,3,5-dithiazine moiety at the 3'-position of the arabinosylthymine scaffold is a critical determinant of the compound's potential mechanism of action and efficacy. The 3'-position is paramount for the elongation of nucleic acid chains by polymerases. Nucleoside analogues that lack a 3'-hydroxyl group, or have it replaced by a group that cannot participate in phosphodiester bond formation, often act as chain terminators.

The 3'-dithiazine linkage in this compound would prevent the 3'- to 5'-phosphodiester linkage, thus potently inhibiting the polymerase activity. The nature of the linkage—specifically, the atoms connecting the dithiazine ring to the sugar—would also be crucial. A flexible linker might allow the dithiazine moiety to adopt various orientations within the enzyme's active site, potentially leading to a more potent inhibition. Conversely, a rigid linker would restrict the conformational freedom, which could be either beneficial or detrimental depending on the specific requirements of the target enzyme.

Furthermore, the stability of the 3'-linkage is an important factor. If the linkage is susceptible to cleavage in vivo, the compound might act as a prodrug, releasing the modified sugar or the parent nucleoside.

Conformational Dynamics and Their Impact on Compound Recognition and Function

The three-dimensional structure and conformational flexibility of a nucleoside analogue are key to its recognition by and interaction with biological targets. The conformational dynamics of this compound are primarily governed by three factors:

Sugar Pucker: The arabinose sugar can adopt different puckered conformations, typically described as C2'-endo or C3'-endo. The preferred pucker is influenced by the substituents on the sugar ring. The bulky 3'-dithiazinyl group would likely have a significant impact on the conformational equilibrium of the sugar. The specific sugar pucker is often critical for the proper positioning of the nucleoside within the active site of a polymerase. nih.gov

Glycosidic Bond Rotation: The rotation around the glycosidic bond connecting the thymine base to the sugar determines the relative orientation of the base (syn or anti). The anti conformation is typically favored for pyrimidine (B1678525) nucleosides and is the conformation adopted in standard DNA and RNA helices. Steric hindrance between the base and the sugar substituents can influence this rotational freedom.

Dithiazine Ring Conformation: The 1,3,5-dithiazine ring is a non-aromatic heterocycle and can exist in various conformations, such as chair and boat forms. The 5-methyl group would likely influence the preferred conformation of this ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with measured biological activity (e.g., IC50 values against a specific viral polymerase) is required. Various molecular descriptors would then be calculated for each compound, quantifying their physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment, and frontier orbital energies.

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (octanol-water partition coefficient).

Topological indices: Describing the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates these descriptors with the biological activity. A robust QSAR model could then be used to:

Predict the activity of new analogues.

Identify the key structural features that are most important for activity.

Guide the design of more potent and selective compounds.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Pharmacophore Identification and Key Structural Features for Designing Future Analogues

A pharmacophore is an abstract description of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For this compound and its analogues, a pharmacophore model would identify the essential spatial arrangement of features such as:

Hydrogen bond donors and acceptors: Provided by the thymine base and the hydroxyl groups of the sugar.

Hydrophobic regions: The thymine methyl group and parts of the dithiazine ring.

Positive and negative ionizable groups: If any are present.

Aromatic rings: The thymine base.

This model could be developed based on the structures of known active compounds that bind to the same target, or by analyzing the interactions of a ligand within the crystal structure of the target enzyme. Once a pharmacophore model is established, it can be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.

Based on the analysis of the structure of this compound, key structural features for designing future analogues would include:

Variations in the 3'-heterocyclic ring: Replacing the dithiazine with other sulfur- or nitrogen-containing heterocycles of different sizes and flexibilities.

Modifications of the 5-substituent on the dithiazine ring: Exploring a range of alkyl and functional groups to probe the steric and electronic requirements at this position.

Alterations to the arabinose sugar: For example, by introducing modifications at the 2' or 5' positions.

Changes to the nucleobase: Replacing thymine with other natural or modified pyrimidine or purine (B94841) bases to alter target specificity.

Through systematic modifications based on SAR, QSAR, and pharmacophore modeling, it would be possible to optimize the biological activity of this class of nucleoside analogues and potentially develop novel therapeutic agents.

Theoretical and Computational Chemistry Investigations of 3 5 Me 1,3,5 Dithiazin Ara T

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. researchgate.netekb.eg These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine molecular properties. For a novel nucleoside analog like 3'-(5-Me-1,3,5-dithiazin)-Ara-T, DFT methods like B3LYP are commonly used to optimize the molecular geometry and predict vibrational frequencies, electronic transitions, and other properties. mdpi.comnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For a compound like this compound, FMO analysis would reveal the distribution of electron density and identify the parts of the molecule most likely to participate in chemical reactions. While specific data for this compound is not available, a typical output of such an analysis is presented in the illustrative table below.

Table 1. Illustrative Frontier Molecular Orbital Data for a Nucleoside Analog. (Note: This data is for demonstrative purposes and does not represent actual calculated values for this compound).
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3LUMO - HOMO Energy Difference

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a real physical property that provides a visual understanding of the charge distribution within a molecule. chemcomp.comacs.org It is used to predict how a molecule will interact with other chemical species, particularly in noncovalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. acs.orgnih.gov The MEP is mapped onto the molecule's electron density surface, with colors indicating different potential values. Typically, red areas represent regions of negative potential (electron-rich, attractive to cations) and blue areas represent regions of positive potential (electron-poor, attractive to anions). mdpi.com For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the thymine (B56734) base and the sulfur atoms of the dithiazine ring as potential sites for interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. beilstein-journals.org By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, revealing its conformational flexibility and interactions with its environment, such as a solvent. mdpi.combeilstein-journals.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures (conformers) in solution. mdpi.com These simulations are essential for understanding how the molecule behaves in a biological context, as its conformation can significantly influence its ability to bind to a target. nih.gov The simulations track changes in bond lengths, angles, and dihedral angles over time. ekb.eg

Molecular Docking Studies for Putative Binding Interactions with Macromolecular Targets (in vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). beilstein-journals.orgnih.gov This method is central to structure-based drug design. For this compound, which is a nucleoside analog, likely targets would be enzymes involved in nucleic acid synthesis, such as viral polymerases or reverse transcriptases. jocms.org

Prediction of Ligand-Protein Binding Modes and Affinities

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates binding affinity. nih.gov The results predict the most stable binding mode and provide a quantitative estimate of binding strength (e.g., binding energy or an IC50 value). This allows for the virtual screening of many compounds and the prioritization of those with the highest predicted affinity for experimental testing.

Identification of Key Intermolecular Interactions within Binding Pockets

Beyond predicting affinity, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key interactions is crucial for understanding the mechanism of inhibition and for rationally designing more potent and selective analogs. For example, analysis might show that the thymine base of this compound forms specific hydrogen bonds with amino acid residues in the active site, while the dithiazine ring engages in hydrophobic interactions.

Table 2. Illustrative Molecular Docking Results for a Ligand in a Protein Active Site. (Note: This data is for demonstrative purposes and does not represent actual results for this compound).
ParameterValueKey Interacting Residues
Binding Energy (kcal/mol)-8.5Arg170, Asp185, Tyr115, Val114
Hydrogen Bonds3
Hydrophobic Interactions5

Cheminformatics and Virtual Screening Methodologies for the Discovery of Novel Analogues

The discovery of novel analogues of a lead compound like this compound can be significantly accelerated through the use of cheminformatics and virtual screening techniques. nih.govsemanticscholar.org These computational methods allow for the rapid in silico assessment of large compound libraries to identify molecules with a high probability of binding to a specific biological target. semanticscholar.orgfrontiersin.org The general workflow for such a study involves several key stages, from target selection to hit identification. frontiersin.org

A hypothetical virtual screening campaign to discover novel analogues of this compound could target a viral DNA polymerase, a common target for nucleoside analogues. mygov.innih.gov The process would commence with the preparation of a 3D structure of the target enzyme, often obtained from protein data banks or generated through homology modeling. frontiersin.org

Subsequently, a virtual library of compounds would be assembled. This library could consist of commercially available chemicals, proprietary collections, or virtually generated molecules. chemrxiv.org Both ligand-based and structure-based virtual screening approaches can be employed. nih.gov

Ligand-Based Virtual Screening (LBVS): This method utilizes the structural information of the known active compound, this compound, to identify other molecules with similar properties. nih.gov Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are common. mygov.innih.gov A pharmacophore model would be built based on the key chemical features of this compound essential for its hypothetical biological activity, such as hydrogen bond donors and acceptors, and hydrophobic features. mygov.in

Structure-Based Virtual Screening (SBVS): In this approach, the compounds from the virtual library are "docked" into the active site of the target protein. semanticscholar.org Molecular docking programs calculate the preferred binding orientation of the ligand and estimate the binding affinity, typically represented as a scoring function. als-journal.com This allows for the ranking of compounds based on their predicted binding strength to the viral DNA polymerase. nih.gov

The top-ranking compounds, or "hits," from the virtual screen would then be selected for experimental validation. A representative table of hypothetical virtual screening hits for analogues of this compound is presented below.

Table 1: Hypothetical Virtual Screening Hits for Analogues of this compound

Compound IDStructureDocking Score (kcal/mol)Key Predicted Interactions
This compound (Reference Compound)-8.5Hydrogen bonds with active site residues, hydrophobic interactions with the pocket.
Analogue-001Modified dithiazine ring-9.2Enhanced hydrogen bonding with an additional polar group.
Analogue-002Substitution on the thymine base-8.9Favorable pi-stacking interactions with an aromatic residue.
Analogue-003Altered sugar moiety-8.7Improved conformational fit within the binding site.
Analogue-004Bioisosteric replacement of the dithiazine ring-9.5Stronger hydrophobic and van der Waals interactions.

Prediction of Chemical Reactivity Profiles based on Computational Descriptors

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful framework for predicting the chemical reactivity of molecules like this compound and its analogues. chemrxiv.orgijnc.irscirp.org By calculating various electronic properties, or "computational descriptors," it is possible to gain insights into the kinetic and thermodynamic stability of these compounds and to identify the most probable sites for chemical reactions. chemrxiv.orgnih.gov

Key computational descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. chemrxiv.orgijnc.ir The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. chemrxiv.orgijnc.ir

Global Reactivity Descriptors: These descriptors provide a general measure of a molecule's reactivity. mdpi.com They include:

Ionization Potential (I): The energy required to remove an electron. chemrxiv.org

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons. nih.gov

Global Hardness (η): A measure of the molecule's resistance to charge transfer. nih.gov Softer molecules (lower hardness) are generally more reactive. ijnc.ir

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.orgnih.gov

The following table presents a hypothetical set of computational descriptors for this compound and some of its analogues, calculated using DFT. Such data would be invaluable for understanding their structure-reactivity relationships.

Table 2: Predicted Chemical Reactivity Descriptors for this compound and its Analogues

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Hardness (η)Electrophilicity Index (ω)
This compound -6.2-1.84.42.21.79
Analogue-001-6.0-2.04.02.02.00
Analogue-002-6.3-1.74.62.31.74
Analogue-003-6.1-1.94.22.11.86
Analogue-004-5.9-2.23.71.852.19

From this hypothetical data, Analogue-004, with the smallest HOMO-LUMO gap and the highest electrophilicity index, would be predicted to be the most reactive among the series. This information, combined with the virtual screening results, can guide the synthesis of new analogues with potentially enhanced biological activity.

In Vitro Biological Activity Research and Molecular Target Engagement of 3 5 Me 1,3,5 Dithiazin Ara T

Assessment of Anti-Proliferative Activity in Defined Cellular Models (non-human cell lines)

No studies were identified that evaluated the anti-proliferative activity of 3'-(5-Me-1,3,5-dithiazin)-Ara-T in non-human cell lines.

Information regarding the selection of specific non-human cell lines and the experimental protocols used to assess the anti-proliferative activity of this compound is not available in the public domain.

There is no published data on the half-maximal inhibitory concentration (IC50) or other quantitative measures of cell growth inhibition for this compound.

Investigation of Enzymatic Inhibition Profiles and Kinetics

No research has been published detailing the enzymatic inhibition profile of this compound.

The putative enzymatic targets of this compound have not been identified in the scientific literature.

There is no available data on the binding affinity or kinetic parameters of this compound with any enzyme.

Future Research Directions and Advanced Applications in Chemical Biology

Design and Synthesis of Next-Generation Dithiazine-Nucleoside Conjugates with Enhanced Selectivity

The development of next-generation analogues of 3'-(5-Me-1,3,5-dithiazin)-Ara-T will focus on enhancing biological selectivity to maximize therapeutic potential and minimize off-target effects. Synthetic strategies will be pivotal in achieving these goals.

Strategic Modifications for Enhanced Selectivity:

4'-Position Modifications: Introducing substituents at the 4'-position of the sugar moiety can improve enzymatic and acidic stability, increase lipophilicity for better cell permeability, and influence the sugar's conformation to enhance binding affinity and reduce degradation. nih.gov

Chemoenzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a powerful approach to creating complex nucleoside analogues. academie-sciences.fr Enzymes like nucleoside phosphorylases can be used in the final steps of a synthesis pathway to introduce the nucleobase with high stereoselectivity, a common challenge in traditional chemical synthesis. academie-sciences.fr

Synthetic Approaches: The synthesis of dithiazine-nucleoside conjugates can be complex, often involving multi-step processes. A key step involves the reaction of a suitably protected sugar epoxide with a lithiated dithiazine derivative. researchgate.net For example, the reaction of 1-(2,3-epoxy-5-O-trityl-β-D-lyxo-pentofuranosyl)thymine with 5,6-dihydro-2-lithio-5-methyl-1,3,5-dithiazine can yield the desired 3'-functionalized nucleoside. researchgate.net Future work will likely explore more efficient and scalable synthetic routes, including tandem reactions and green chemistry principles. ggu.ac.inresearchgate.net

Integration with Advanced Delivery Systems for Targeted Molecular Research

A significant hurdle for many nucleoside analogues is achieving effective delivery to target cells and tissues while avoiding premature degradation or systemic toxicity. mdpi.comnih.gov Integrating dithiazine-nucleoside conjugates with advanced delivery systems is a critical area of future research.

Promising Delivery Platforms:

Red Blood Cells (RBCs): RBCs can serve as natural carriers for nucleoside analogues. mdpi.com They offer biocompatibility and can protect the loaded drug from inactivation in the bloodstream, thereby improving its biodistribution. mdpi.comnih.gov This system is particularly promising for antiviral compounds. mdpi.com

Macromolecular Prodrugs: Conjugating the nucleoside to macromolecules like dendrimers or chitosan (B1678972) can lead to sustained release and improved pharmacokinetic profiles. researchgate.netmdpi.com Dendrimers such as VivaGel® and PAMAM have shown success in delivering antiviral and anticancer nucleoside analogues. researchgate.netmdpi.com

ProTide Technology: This prodrug approach involves masking the nucleoside monophosphate with protecting groups that are cleaved inside the cell, releasing the active phosphorylated form. nih.gov This strategy can bypass the often inefficient and rate-limiting first phosphorylation step required for the activation of many nucleoside analogues. mdpi.comnih.gov

Table 2: Advanced Delivery Systems for Nucleoside Analogues

Delivery System Mechanism of Action Advantages Reference
Red Blood Cells (RBCs) Encapsulation and transport of the drug within erythrocytes. Biocompatible, protects drug from degradation, improves biodistribution. mdpi.comnih.gov
Dendrimers (e.g., VivaGel®) Covalent or non-covalent complex formation with the drug for sustained release. Efficient delivery, potential for dual mechanisms of action. researchgate.netmdpi.com

Development as Chemical Probes for Elucidating Biological Pathways

The unique structure of this compound makes it a candidate for development into a chemical probe. ontosight.ai Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.govyoutube.com

To function as a reliable probe, a molecule must be well-characterized, potent, and highly selective for its intended target. youtube.com The development process would involve:

Target Identification: Determining the specific cellular enzymes, such as viral reverse transcriptases or cellular DNA polymerases, that the compound interacts with. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify the structural features crucial for potent and selective inhibition. nih.gov This process would also involve creating a closely related but biologically inactive control compound, which is essential for validating experimental results. youtube.com

Biophysical and Cellular Assays: Using techniques like LC-MS for quantitative analysis and cellular assays to confirm that the probe engages its target in a biological context. youtube.comneb.com

Radiolabeling: Incorporating isotopes like ¹⁸F could transform the molecule into an imaging probe for Positron Emission Tomography (PET), allowing for non-invasive visualization of its distribution and target engagement in living organisms. mdpi.com

By developing this compound into a validated chemical probe set, researchers could more accurately investigate the roles of its target enzymes in DNA replication, viral life cycles, and disease progression. ontosight.ainih.gov

Exploration of Novel Therapeutic Modalities for Pre-clinical Research

The structural class of dithiazine-nucleoside conjugates holds promise for several therapeutic applications that warrant pre-clinical investigation.

Antiviral Therapy: As a nucleoside analogue, the primary hypothesis is that this compound could act as a DNA chain terminator, inhibiting viral replication. ontosight.ai Research has shown that other dithiazine and thiadiazine derivatives exhibit potent antiviral activity, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. rdd.edu.iq Future studies should evaluate its efficacy against a broad spectrum of viruses.

Anticancer Therapy: Many successful chemotherapeutic agents are nucleoside analogues that interfere with the DNA synthesis of rapidly dividing cancer cells. mdpi.com The potential of this compound to inhibit cancer cell growth should be explored in various cancer cell lines and preclinical tumor models. ontosight.aicas.cz

Antioxidant Potential: Research suggests that nucleosides themselves can act as antioxidants by mitigating oxidative DNA damage. nih.gov Given that oxidative stress is implicated in numerous diseases, exploring the antioxidant properties of this modified nucleoside could open new therapeutic avenues.

Pre-clinical development would involve extensive in vitro studies to determine the mechanism of action and in vivo studies in animal models to assess efficacy. cas.cz

Collaborative and Interdisciplinary Research Opportunities in Drug Discovery and Development (academic context)

Advancing the study of novel compounds like this compound from a laboratory curiosity to a viable pre-clinical candidate requires extensive collaboration between different scientific disciplines. academie-sciences.frcas.cz

Key Areas for Academic Collaboration:

Synthetic and Medicinal Chemistry: Academic labs specializing in organic synthesis can partner to design and create novel analogues, perform SAR studies, and scale up the synthesis of promising leads. cas.czdrkslabs.com

Molecular and Cellular Biology: Biologists are needed to perform cellular assays, identify biological targets, and elucidate the mechanism of action. neb.com

Pharmacology and Toxicology: Pharmacologists would investigate the compound's effects in animal models of disease, while toxicologists would assess its safety profile.

Structural Biology: X-ray crystallography and NMR spectroscopy experts can determine the three-dimensional structure of the compound bound to its target enzyme, providing critical insights for rational drug design.

Pharmaceutical Companies: Partnerships with industry can provide access to high-throughput screening, advanced drug development expertise, and resources for navigating the path toward clinical trials. cas.cz

Such interdisciplinary collaborations, often facilitated through joint grant applications, shared resources, and co-authored publications, are essential for translating basic scientific discoveries into tangible therapeutic innovations. academie-sciences.frdrkslabs.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.